molecular formula C11H14BrN B2940401 (3R)-3-(4-bromophenyl)piperidine CAS No. 1336754-69-8

(3R)-3-(4-bromophenyl)piperidine

货号: B2940401
CAS 编号: 1336754-69-8
分子量: 240.144
InChI 键: SZTZMTODFHPUHI-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-3-(4-bromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the third carbon of the piperidine ring in the R-configuration

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-bromophenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Grignard Reaction Pathway

The compound is synthesized through a stereoselective Grignard reaction using N-protected 3-piperidone and 4-bromophenylmagnesium bromide (Figure 1). Key steps include:

  • Grignard Addition : At 0–5°C in anhydrous THF, forming 3-hydroxy-3-(4-bromophenyl)piperidine .

  • Elimination : Alcohol removal using silicone reagents to yield 3-(4-bromophenyl)-1,2,3,6-tetrahydropyridine .

  • Hydrogenation : Catalytic hydrogenation with Pd/C or Raney Ni to saturate the double bond .

Example Protocol (from Patent WO2019165981A1):

text
N-Benzyl-3-piperidone (60.0 g, 317.0 mmol) + 4-bromophenylmagnesium bromide (2 M in THF, 240 mL) → Stirred at 0–5°C for 1 h → Quenched with NH₄Cl → Extracted with EtOAc → Purified by column chromatography[2].

Substitution and Functionalization Reactions

The para-bromine atom undergoes cross-coupling reactions and nucleophilic substitutions :

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-(4-Arylphenyl)piperidine72–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 110°C3-(4-Aminophenyl)piperidine63%
Halogen ExchangeNaI, CuI, DMF, 150°C3-(4-Iodophenyl)piperidine88%

Notable Example :
In a study on serotonin transporter (SERT) inhibitors, bromine was replaced with iodine to create I-paroxetine , showing altered binding affinity (Ki=2.3±0.1K_i=2.3\pm 0.1 nM vs. paroxetine’s 0.17±0.020.17\pm 0.02 nM) .

Transition Metal-Catalyzed Hydrogenation

(3R)-3-(4-Bromophenyl)piperidine participates in dynamic kinetic resolutions using chiral catalysts:

Catalyst SystemSubstrateee (%)Application
Ru-(S)-BINAPN-Acyl derivatives92–98Opioid receptor antagonists
Rh-(R,R)-Et-DuPhosEnamide intermediates89Anticancer agents

Mechanistic Insight :
The bromine’s electron-withdrawing effect enhances π-π interactions in transition states, improving enantioselectivity .

Resolution and Chiral Separation

Racemic mixtures of 3-(4-bromophenyl)piperidine are resolved using:

  • Di-p-toluoyl-D-tartaric acid : Yields (R)-enantiomer with >99% ee .

  • Enzymatic Kinetic Resolution : Lipase B in MTBE achieves 85% conversion and 94% ee .

Critical Data :

text
Resolution Efficiency: - Solvent: Dichloromethane - Resolving Agent: (-)-Dibenzoyl-L-tartaric acid - ee: 98%[2][4]

Key Intermediate for Bioactive Molecules

  • JDTic Analogues : Used in κ-opioid receptor antagonists (Table 2) .

  • Paroxetine Derivatives : Bromine substitution modulates SERT inhibition (IC50=40±20IC_{50}=40\pm 20 nM for Br-paroxetine vs. 4 ± 1 nM for paroxetine) .

Structural Modifications :

text
Bromine → Iodine: - Affects van der Waals interactions in binding pockets[5]. - Alters metabolic stability (t₁/₂ increased by 2.5×)[7].

Stability and Reactivity Notes

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Light Sensitivity : Degrades under UV light (t₁/₂ = 48 h in methanol) .

  • Storage : Recommended at 2–8°C under inert atmosphere .

科学研究应用

(3R)-3-(4-bromophenyl)piperidine is a chemical compound with the molecular formula C11H14BrNC_{11}H_{14}BrN . It has a molecular weight of 240.14 g/mol . Also known as (R)-3-(4-Bromophenyl)piperidine, this compound can be identified by its PubChem CID 66594897 .

Potential Applications

While the provided search results do not offer specific applications for this compound, they do highlight the broader uses of piperidine derivatives in various fields, suggesting potential areas of interest for this specific compound:

  • Pharmaceutical Industry Piperidines are important synthetic fragments in drug design . Their unique structures contribute to interactions with protein binding sites, making them valuable in developing new therapeutics .
  • Cancer Therapy Piperidine derivatives have demonstrated anticancer activity . The "escape from flatland" approach, which favors saturated, three-dimensional structures, suggests that compounds with piperidine fragments may have better interactions with target proteins in cancer cells .
  • Alzheimer's Disease Therapy Piperidine moieties can improve the brain exposure of dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease treatment .
  • Inhibitors of Matrix Metalloproteinases (MMPs) MMP inhibitors are useful in treating conditions involving tissue breakdown, such as rheumatoid arthritis, osteoarthritis, and tumor metastasis . They also show potential in managing neuroinflammatory disorders like multiple sclerosis and angiogenesis-dependent diseases .
  • Cbl-b Inhibition Piperidine compounds can inhibit the E3 enzyme Cbl-b in the ubiquitin proteasome pathway .
  • Serotonin Transporter (SERT) Studies Derivatives of paroxetine, with bromine substitutions, have been used to study the binding poses and interactions at the central site of SERT, offering insights into the recognition of high-affinity inhibitors and the design of new small-molecule therapeutics .

作用机制

The mechanism of action of (3R)-3-(4-bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

    (3R)-3-(4-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    (3R)-3-(4-fluorophenyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

    (3R)-3-(4-methylphenyl)piperidine: Similar structure but with a methyl group instead of bromine.

Uniqueness

(3R)-3-(4-bromophenyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

生物活性

(3R)-3-(4-bromophenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and neuroprotective effects. The specific compound this compound is a derivative that has shown promise in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, some piperidine derivatives have been shown to inhibit IKKβ, a critical component in the NF-κB signaling pathway, which is linked to inflammation and cancer progression .

Case Study: Cytotoxicity in FaDu Cells

In a comparative study, a piperidine derivative exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells than the reference drug bleomycin. This suggests that modifications to the piperidine structure can enhance its biological activity .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's.

  • Dual Inhibition : This compound's dual inhibition capability enhances brain exposure and offers potential benefits in treating cognitive decline associated with Alzheimer's disease .

Antiviral Activity

The antiviral potential of piperidine derivatives has gained attention, especially in the context of emerging viral infections like SARS-CoV-2. Research indicates that certain modifications to the piperidine structure can enhance antiviral efficacy.

  • Inhibition of Human Coronaviruses : A study highlighted that specific piperidine compounds showed promising activity against human coronavirus 229E, indicating their potential as antiviral agents .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerIKKβ inhibition
NeuroprotectionAChE and BuChE inhibition
AntiviralInhibition of coronaviruses

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that specific substitutions on the piperidine ring significantly influence its biological activity. For instance:

  • Bromine Substitution : The presence of a bromine atom at the para position on the phenyl ring enhances both cytotoxicity and enzyme inhibition .

属性

IUPAC Name

(3R)-3-(4-bromophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTZMTODFHPUHI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (912 mg, 5.12 mmol) was added to a solution of 1.18 g (7.32 mmol) of 3-phenylpiperidine in 50% sulfuric acid (12 ml), and the mixture was stirred at 70° C. for 30 min. A saturated aqueous potassium carbonate solution was added to the reaction solution under ice cooling, and the mixture was extracted twice with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, was filtered, and was then concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol:concentrated aqueous ammonia=9:0.6:0.06) to give 352 mg (yield 20%) of the title compound.
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 3-(4-bromo-phenyl)-piperidin-2-one (37.97 g, 149 mmol) in tetrahydrofuran (250 ml) was added borane-tetrahydrofuran complex (335 ml, 1.0 M solution in THF, 335 mmol). The solution was stirred overnight at room temperature, and then refluxed 1.5 hr after addition of 10% aqueous hydrochloric acid. Solvents was removed in vacuo, and the residue was partitioned between dichloromethane and 1N sodium hydroxide. The aqueous layer was extracted with dichlorometane. The combined organic layer was washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved in water (100 mL) and concentrated hydrochloric acid (100 mL) and refluxed for 3 hr. Sodium hydroxide was added to the solution and the resulting solution was extracted with dichlorometane. The organic layer was washed with water and brine, dried over sodium sulfate Concentration in vacuo afforded 3-(4-bromo-phenyl)-piperidine (32 18 g, 90%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.97 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
335 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。